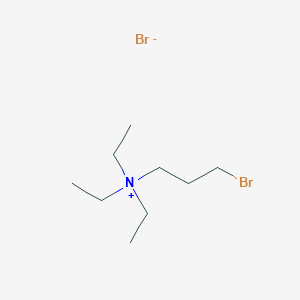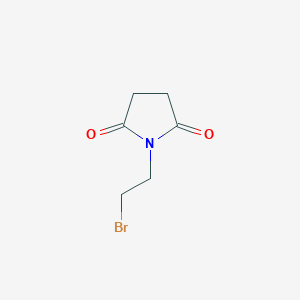
(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In the first paper, the synthesis of isomeric intermediates related to ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate is described. These intermediates were stereo-selectively converted into their respective E, E or E, Z isomers of diethyl/dimethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate). The synthesis process highlights the importance of stereochemistry in the final properties of the compounds, which could be relevant for the synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate as well .
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, using vibrational frequency analysis, FT-IR, and Laser-Raman spectra. The study utilized density functional theory (DFT) to calculate optimized geometric parameters, such as bond lengths and angles, which were found to be in good agreement with experimental data. This approach could similarly be applied to (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate to predict its molecular structure and properties .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, the synthesis and structural analysis of related compounds suggest that the cyano and acrylate groups could be reactive sites for further chemical transformations. The presence of the nitro group in the compound of interest could also introduce additional reactivity, potentially affecting its chemical behavior in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate can be inferred from the related compounds studied in the papers. For instance, the E, E isomers of the compounds in the first paper displayed higher quantum efficiency and longer fluorescent lifetime, which could suggest that the (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate may also exhibit fluorescence properties. Additionally, the HOMO-LUMO energy gap and other molecular energy values reported in the second paper for a structurally similar compound could provide a basis for predicting the electronic properties of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate .
Scientific Research Applications
Synthesis of Intermediates for Aurora Kinase Inhibitors
(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate has been utilized in the synthesis of various intermediates for potential aurora kinase inhibitors. A novel one-pot, three-component Wittig–SNAr approach successfully created a series of compounds, including ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. This method is notable for its high stereoselectivity, moderate to high yield, and environmental friendliness, using water as a solvent under metal-free conditions (Xu et al., 2015).
Conversion to Ethyl 2-Aminoquinoline-3-carboxylate
The compound has been used in the synthesis of ethyl 2-aminoquinoline-3-carboxylate. This process involves converting 2-cyano-3-(2-nitrophenyl)-ethyl acrylate to the target compound under specific conditions, achieving a high yield of 94.7%. The structure was confirmed through 1H NMR and GC-MS analysis, demonstrating its effectiveness in synthesizing complex molecules (Luo Yan-ping, 2011).
Development of Polymeric Sensors
(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate has been incorporated into the design of a dual pH and temperature responsive polymeric sensor. The synthesized monomer exhibited unique properties, showing sensitivity to changes in pH and temperature. Such applications are crucial in developing advanced materials for various industrial and research purposes (Eftekhari‐Sis & Ghahramani, 2015).
Synthesis of Heterocyclic Compounds
The compound is also instrumental in synthesizing heterocyclic compounds, as demonstrated in various studies. For instance, it was used in the synthesis of ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, characterized by experimental measurements and theoretical calculations, showing potential for applications in material science and pharmaceuticals (Rawat & Singh, 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKQJPKYJSLNX-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)







![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)


